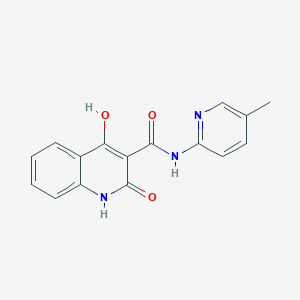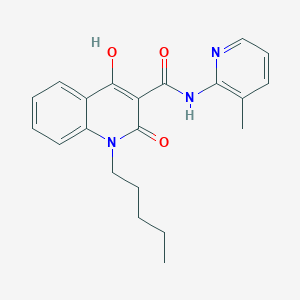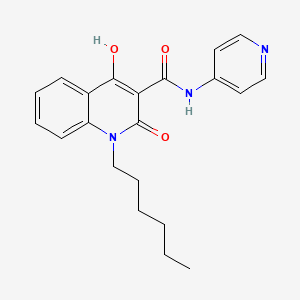
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, also known as CQ or chloroquine, is a synthetic drug that has been used for the treatment of malaria since the 1940s. In recent years, it has gained attention for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
科学研究应用
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its anti-malarial properties. It is known to inhibit the growth of the Plasmodium parasite by interfering with its ability to break down hemoglobin. In addition to its anti-malarial properties, 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential uses in the treatment of other diseases, such as cancer and autoimmune disorders. Research has shown that 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide can inhibit autophagy, a process by which cells break down and recycle their own components. This makes 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide a potential candidate for the treatment of cancer, as cancer cells rely heavily on autophagy for survival. 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune disorders.
作用机制
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide exerts its effects by accumulating in the acidic compartments of cells, such as lysosomes and endosomes. It interferes with the ability of these compartments to break down and recycle cellular components, leading to the accumulation of waste products and ultimately cell death. In cancer cells, 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide inhibits autophagy, leading to the accumulation of damaged proteins and organelles, which can trigger cell death.
Biochemical and Physiological Effects:
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-malarial properties, 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit autophagy, induce apoptosis, and reduce inflammation. It has also been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and phosphodiesterase, which are involved in cellular signaling pathways.
实验室实验的优点和局限性
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it accessible to researchers. It has also been well-studied, and its mechanism of action is well-understood. However, there are also limitations to its use. 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. It is also known to interact with other drugs, which can complicate experiments.
未来方向
There are several potential directions for future research on 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide. One area of interest is its potential use in the treatment of cancer. Research is ongoing to determine the optimal dose and treatment regimen for 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide in cancer patients. Another area of interest is its potential use in the treatment of autoimmune disorders. Research is ongoing to determine the mechanism by which 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide reduces inflammation and to identify the optimal treatment regimen for autoimmune disorders. Additionally, research is ongoing to identify new compounds that are structurally similar to 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide but may have improved efficacy or fewer side effects.
合成方法
1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide is synthesized from 4,7-dichloroquinoline and 5-amino-2-pentanol. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product. The synthesis of 1-hexyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been well-established and can be performed on a large scale.
属性
IUPAC Name |
1-hexyl-4-hydroxy-2-oxo-N-pyridin-4-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-3-4-7-14-24-17-9-6-5-8-16(17)19(25)18(21(24)27)20(26)23-15-10-12-22-13-11-15/h5-6,8-13,25H,2-4,7,14H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJBZPRHIBBMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hexyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


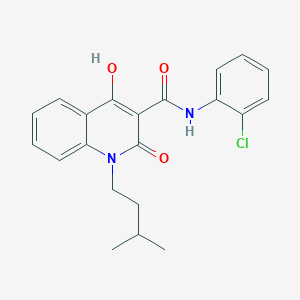
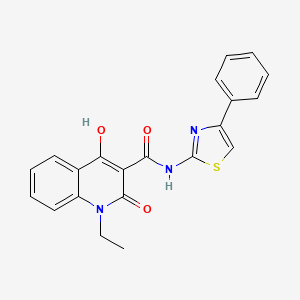
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)
![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)
![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)
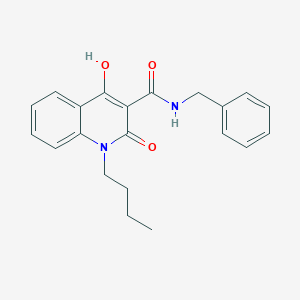
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
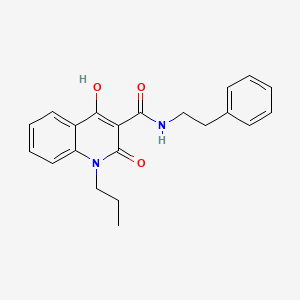
![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)

